molecular formula C6H11N3S2 B14631012 Thiourea, N-(4,5-dihydro-2-thiazolyl)-N,N'-dimethyl- CAS No. 57646-95-4

Thiourea, N-(4,5-dihydro-2-thiazolyl)-N,N'-dimethyl-

Cat. No.: B14631012
CAS No.: 57646-95-4
M. Wt: 189.3 g/mol
InChI Key: TWYLMZMOLJVPTQ-UHFFFAOYSA-N
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Description

Thiourea, N-(4,5-dihydro-2-thiazolyl)-N,N’-dimethyl- is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. Thiazoles are known for their diverse biological activities and are found in various biologically active molecules, including drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiourea, N-(4,5-dihydro-2-thiazolyl)-N,N’-dimethyl- typically involves the reaction of thiourea with substituted thioamides. One common method involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides under reflux conditions . The reaction is carried out in an ethanolic solution and requires several hours of refluxing to complete .

Industrial Production Methods

Industrial production methods for thiourea, N-(4,5-dihydro-2-thiazolyl)-N,N’-dimethyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(4,5-dihydro-2-thiazolyl)-N,N’-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides and sulfones, while reduction produces amines .

Scientific Research Applications

Thiourea, N-(4,5-dihydro-2-thiazolyl)-N,N’-dimethyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of thiourea, N-(4,5-dihydro-2-thiazolyl)-N,N’-dimethyl- involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions with biological molecules, while the sulfur and nitrogen atoms can form hydrogen bonds and coordinate with metal ions. These interactions disrupt the normal function of enzymes and other proteins, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiourea, N-(4,5-dihydro-2-thiazolyl)-N,N’-dimethyl- is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .

Properties

CAS No.

57646-95-4

Molecular Formula

C6H11N3S2

Molecular Weight

189.3 g/mol

IUPAC Name

1-(4,5-dihydro-1,3-thiazol-2-yl)-1,3-dimethylthiourea

InChI

InChI=1S/C6H11N3S2/c1-7-5(10)9(2)6-8-3-4-11-6/h3-4H2,1-2H3,(H,7,10)

InChI Key

TWYLMZMOLJVPTQ-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)N(C)C1=NCCS1

Origin of Product

United States

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